Home > Products > Screening Compounds P129136 > GSK-J1 lithium salt
GSK-J1 lithium salt -

GSK-J1 lithium salt

Catalog Number: EVT-1533696
CAS Number:
Molecular Formula: C22H22LiN5O2
Molecular Weight: 395.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro).  GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.
Overview

GSK-J1 lithium salt is a selective and potent inhibitor of histone demethylases, particularly targeting the Jumonji C domain-containing proteins, which are involved in the demethylation of histone proteins. This compound has gained attention for its potential applications in epigenetic research and therapeutic interventions in various diseases, including cancer and inflammatory conditions. The chemical name for GSK-J1 lithium salt is lithium(1+) 3-{[2-(pyridin-2-yl)-6-(2, 3, 4, 5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate, with a molecular formula of C22H22LiN5O2 and a molecular weight of 395.38 g/mol .

Source and Classification

GSK-J1 lithium salt was developed as part of a series of compounds aimed at inhibiting histone demethylases, specifically targeting the KDM6 subfamily responsible for removing methyl groups from lysine residues on histones. It is classified as an epigenetic modifier due to its role in altering gene expression by modifying chromatin structure . The compound has been synthesized from precursor compounds using various chemical methodologies, which will be discussed in detail in the synthesis analysis section.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-J1 lithium salt involves several steps, typically starting from commercially available starting materials. A common synthetic route includes the following:

  1. Formation of Key Intermediates: The initial step often involves the reaction of pyridine derivatives with substituted pyrimidines to form a key intermediate.
  2. Lithiation: The introduction of lithium is achieved through treatment with lithium hydroxide or other lithium sources under reflux conditions, often using solvents such as ethanol or methanol.
  3. Purification: The product is purified through recrystallization or chromatography techniques to yield GSK-J1 lithium salt in high purity (≥98%) .
Molecular Structure Analysis

Structure and Data

The molecular structure of GSK-J1 lithium salt features a complex arrangement that includes a pyridine ring, a tetrahydrobenzazepine moiety, and a propanoate group. The structural representation can be summarized as follows:

  • Molecular Formula: C22H22LiN5O2
  • InChIKey: WTBLFQHAMMUILY-UHFFFAOYSA-M
  • Smiles Notation: [Li+].[O-]C(=O)CCNC1=CC(=NC(=N1)C1=CC=CC=N1)N1CCC2=CC=CC=C2CC1

The compound exhibits significant steric interactions due to its bulky groups, which are critical for its binding affinity to target enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

GSK-J1 lithium salt primarily functions by inhibiting histone demethylases through competitive inhibition. The mechanism involves binding to the active site of these enzymes, thereby preventing substrate access. Key reactions include:

  • Demethylation Inhibition: GSK-J1 effectively inhibits the demethylation process mediated by KDM6B (JMJD3) and KDM6A (UTX), with reported IC50 values of 28 nM and 53 nM respectively .
  • Cross-Inhibition: The compound also demonstrates activity against KDM5A, KDM5B, and KDM5C, although with varying potency (IC50 values ranging from 170 nM to 6,800 nM) .

These interactions are crucial for understanding how GSK-J1 can modulate epigenetic states within cells.

Mechanism of Action

Process and Data

The mechanism of action for GSK-J1 involves several key processes:

  1. Binding to Histone Demethylases: GSK-J1 binds selectively to the active sites of histone demethylases, particularly those involved in H3K27 methylation.
  2. Alteration of Gene Expression: By inhibiting these enzymes, GSK-J1 alters the methylation status of histones, leading to changes in chromatin structure and subsequent gene expression profiles.
  3. Cellular Effects: Experimental studies have shown that GSK-J1 can inhibit pro-inflammatory cytokine production in macrophages by modulating H3K27 methylation levels .

Data supporting these mechanisms include structural analyses obtained through X-ray crystallography that elucidate the binding interactions between GSK-J1 and its target enzymes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-J1 lithium salt exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Purity: ≥98% (or as specified in Certificate of Analysis)
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to approximately 100 mM
  • Storage Conditions: Should be stored dry, dark, and at -20 °C for optimal stability .

These properties are essential for laboratory handling and formulation into experimental assays.

Applications

Scientific Uses

GSK-J1 lithium salt has several applications in scientific research:

  • Epigenetic Research: As a potent inhibitor of histone demethylases, it is widely used in studies investigating epigenetic regulation mechanisms.
  • Cancer Research: The compound’s ability to modify gene expression patterns makes it a candidate for exploring therapeutic strategies against various cancers.
  • Inflammatory Diseases: Its role in modulating inflammatory responses positions GSK-J1 as a potential therapeutic agent for treating conditions characterized by chronic inflammation .

Properties

Product Name

GSK-J1 lithium salt

Molecular Formula

C22H22LiN5O2

Molecular Weight

395.38

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.